Huhs015

描述

Structure

3D Structure

属性

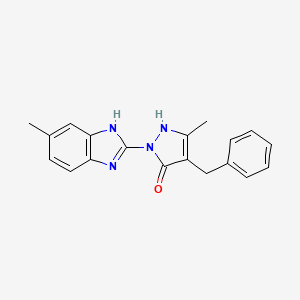

IUPAC Name |

4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOKQFQFGHZHJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HUHS015

For Researchers, Scientists, and Drug Development Professionals

Abstract

HUHS015 is a novel small-molecule inhibitor targeting Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3).[1] ALKBH3 is a DNA/RNA repair enzyme implicated as a significant prognostic factor in various cancers, including prostate cancer.[1] This technical guide delineates the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. The potent inhibitory effect of this compound on the enzymatic demethylase activity of ALKBH3 underscores its therapeutic potential.[1] By inhibiting ALKBH3, this compound induces an accumulation of methylated nucleic acids, leading to a reduction in cancer cell proliferation.[1]

Core Mechanism of Action

This compound functions as a potent inhibitor of the PCA-1/ALKBH3 enzyme.[2] ALKBH3 is an α-ketoglutarate-dependent dioxygenase that plays a crucial role in the demethylation of nucleic acids, specifically targeting 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (m3C). The dysregulation of ALKBH3 is associated with the pathogenesis of several human diseases, most notably cancer.

The inhibitory action of this compound on ALKBH3's demethylase activity leads to the accumulation of methylated bases in DNA and RNA. This accumulation disrupts normal cellular processes and ultimately suppresses the proliferation of cancer cells. This mechanism has been demonstrated to be effective in vitro and in vivo in hormone-independent prostate cancer cell lines, such as DU145.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (PCA-1/ALKBH3) | 0.67 μM | Recombinant PCA-1/ALKBH3 | |

| IC50 (DU145 cell growth) | 2.2 μM | DU145 (prostate cancer) | |

| Bioavailability (Oral, Rats) | 7.2% | Sprague-Dawley rats | |

| AUC0-24 Increase (Sodium Salt vs. Free Compound, Subcutaneous) | 8-fold | Mice |

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PCA-1/ALKBH3.

Methodology:

-

A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, including this compound, were synthesized.

-

Recombinant PCA-1/ALKBH3 was expressed and purified.

-

The enzymatic activity of PCA-1/ALKBH3 was measured in the presence of varying concentrations of this compound.

-

The assay was performed by monitoring the demethylation of a methylated nucleic acid substrate.

-

IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on cancer cells.

Methodology:

-

DU145 human hormone-independent prostate cancer cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum.

-

Cells were seeded in 96-well plates and treated with various concentrations of this compound for 3 days.

-

Cell viability was assessed using a standard method such as the MTT assay.

-

The IC50 for cell growth inhibition was determined from the resulting dose-response data.

In Vivo Xenograft Model

Objective: To assess the in vivo efficacy of this compound in a mouse xenograft model.

Methodology:

-

Male nude mice were subcutaneously implanted with approximately 8x10^6 DU145 cells mixed with Matrigel™.

-

When tumor volumes reached approximately 200 mm³, mice were randomized into treatment and control groups.

-

This compound (e.g., 32 mg/kg) or vehicle was administered subcutaneously once daily.

-

Tumor volume and body weight were measured at regular intervals for a specified duration (e.g., 6 days).

-

The anti-proliferative effects were evaluated by comparing the tumor growth in the treated group to the control group.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing the in vivo efficacy of this compound.

Bioavailability and Formulation

A significant challenge with the initial formulation of this compound was its poor solubility, which limited its potency. To address this, a sodium salt form of this compound was developed. This formulation demonstrated a significant improvement in pharmacokinetic parameters. For instance, subcutaneous administration of the sodium salt resulted in an 8-fold increase in the area under the curve (AUC) compared to the free compound, leading to an enhanced suppressive effect on tumor growth in the DU145 xenograft model.

Combination Therapy and Synergistic Effects

Recent studies have explored the potential of this compound in combination with standard prostate cancer therapies. In vitro experiments have shown that this compound exhibits synergistic and sustained effects when combined with drugs such as docetaxel (B913) and cisplatin. This synergistic effect with docetaxel was also confirmed in DU145 xenograft models. These findings suggest that combining ALKBH3 inhibition with conventional chemotherapy could be a promising strategy to enhance treatment efficacy, potentially allowing for dosage reduction and mitigating toxicity.

Logical Relationship of Combination Therapy

Caption: Rationale for this compound in combination therapy.

Conclusion

This compound is a potent and specific inhibitor of the PCA-1/ALKBH3 enzyme, representing a promising therapeutic agent for cancers characterized by ALKBH3 overexpression, such as prostate cancer. Its mechanism of action, involving the inhibition of DNA/RNA demethylation, leads to the suppression of cancer cell proliferation. While initial formulations faced challenges with solubility, the development of a sodium salt has significantly improved its bioavailability and in vivo efficacy. Furthermore, the synergistic effects observed when this compound is combined with standard chemotherapeutic agents highlight its potential to enhance current cancer treatment paradigms. This product is currently for research use only.

References

Huhs015 as a PCA-1/ALKBH3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3), has emerged as a significant prognostic factor and therapeutic target in prostate and other cancers. This DNA/RNA demethylase plays a crucial role in cancer cell proliferation and survival. Huhs015 is a potent, small-molecule inhibitor of PCA-1/ALKBH3 that has demonstrated significant anti-cancer effects in both preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Introduction to PCA-1/ALKBH3 and this compound

PCA-1/ALKBH3 is an α-ketoglutarate-dependent dioxygenase that removes methyl groups from single-stranded DNA and RNA.[1] Its substrates include 1-methyladenosine (B49728) (m¹A) and 3-methylcytidine (B1283190) (m³C) in tRNA.[2][3][4][5] Overexpression of ALKBH3 is observed in several cancers, including prostate, lung, and pancreatic cancer, where it promotes tumor growth and progression.[1][5][6] The enzymatic activity of ALKBH3 is linked to the repair of alkylating damage to nucleic acids and the regulation of protein synthesis through tRNA demethylation, which can influence cell proliferation and apoptosis.[1][2][3]

This compound, chemically identified as 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol, was identified through random screening and subsequent optimization as a potent inhibitor of PCA-1/ALKBH3.[6][7] It has shown promise as an anti-prostate cancer agent, particularly against hormone-independent cancer cells.[6][7]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the demethylase activity of PCA-1/ALKBH3.[8] By blocking this enzymatic function, this compound leads to the accumulation of methylated nucleic acids, particularly methylated tRNA, which can disrupt protein synthesis and induce cell cycle arrest and apoptosis in cancer cells.[1][8] The inhibition of ALKBH3 has been shown to suppress the proliferation of cancer cell lines and the growth of tumors in xenograft models.[6][9]

The downstream effects of ALKBH3 inhibition are multifaceted. ALKBH3-mediated demethylation of tRNA makes it more susceptible to cleavage by angiogenin (B13778026) (ANG), leading to the generation of tRNA-derived small RNAs (tDRs).[2][3][5] These tDRs can promote ribosome assembly and inhibit apoptosis, thereby contributing to cancer progression.[2][3][4][5] By inhibiting ALKBH3, this compound is proposed to interfere with this pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (μM) | Cell Line | Reference |

| PCA-1/ALKBH3 | Enzymatic Assay | 0.67 | - | [10] |

| DU145 Proliferation | Cell-based Assay | 2.2 | DU145 (Prostate Cancer) | [8] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Animal Model | Administration | Reference |

| Bioavailability (BA) | 7.2% | Rats | Oral | [6][7][10] |

| Tumor Growth Inhibition | Significant suppression | Mouse Xenograft (DU145) | 32 mg/kg/day, s.c. | [6][9][10] |

| AUC (Area Under the Curve) | 8-fold increase with sodium salt | Mice | Subcutaneous | [11] |

Table 3: Combination Therapy with this compound

| Combination Drug | Effect | Cell Line | In Vivo Model | Reference |

| Docetaxel (B913) | Synergistic and sustained | DU145 | DU145 Xenograft | [12][13] |

| Cisplatin | Synergistic and sustained | DU145 | - | [12][13] |

| Dacarbazine | Slight additive effect | DU145 | - | [12][13] |

| Estramustine | Slight additive effect | DU145 | - | [12][13] |

| Tegafur/uracil | Slight additive effect | DU145 | - | [12][13] |

Experimental Protocols

PCA-1/ALKBH3 Enzyme Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against recombinant PCA-1/ALKBH3.

-

Methodology: A detailed protocol is not publicly available. However, a general approach involves incubating the recombinant PCA-1/ALKBH3 enzyme with a methylated oligonucleotide substrate in the presence of varying concentrations of this compound. The demethylation activity is then quantified, often using methods like real-time PCR or fluorescence-based assays, to determine the IC50 value.[14][15]

Cell Proliferation Assay (Anchorage-Dependent)

-

Objective: To assess the effect of this compound on the proliferation of cancer cells.

-

Cell Line: DU145 (human hormone-independent prostate cancer cells).

-

Methodology:

-

Seed DU145 cells in a 96-well plate.

-

After cell attachment, treat with various concentrations of this compound.

-

Incubate for a specified period (e.g., 3 days).

-

Determine the number of viable cells using a suitable method, such as the 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium (WST-1) assay.[15]

-

Calculate the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Male nude mice (e.g., BALB/c background).

-

Methodology:

-

Subcutaneously implant human prostate cancer cells (e.g., DU145, approximately 10 mm³ or 8x10⁶ cells mixed with Matrigel™) into the right flank of the mice.[6][9]

-

Allow tumors to grow to a specified volume (e.g., 100-300 mm³).[6]

-

Randomize mice into treatment and control groups (n=6 per group).

-

Administer this compound (e.g., 32 mg/kg suspended in 0.5% methylcellulose) subcutaneously once daily for a defined period (e.g., 6 days).[6][10] The control group receives the vehicle only.

-

Measure tumor volume and mouse body weight regularly (e.g., every other day) for the duration of the experiment (e.g., 10 days).[6]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Synergistic Effects and Future Directions

Recent studies have explored the potential of this compound in combination therapies. When combined with standard prostate cancer drugs such as docetaxel and cisplatin, this compound exhibits synergistic and sustained anti-cancer effects in vitro.[12][13] This synergistic activity has also been observed in vivo with docetaxel in a DU145 xenograft model.[12][13] These findings suggest that combining ALKBH3 inhibition with conventional chemotherapy could be a promising strategy to enhance treatment efficacy, potentially allowing for dose reduction of toxic chemotherapeutic agents and overcoming drug resistance.[12]

Future research will likely focus on optimizing the pharmacokinetic properties of this compound and its analogs, as well as further elucidating the molecular mechanisms underlying its synergistic effects with other anti-cancer agents. The development of more potent and metabolically stable PCA-1/ALKBH3 inhibitors remains an active area of investigation.[9]

Conclusion

This compound is a promising PCA-1/ALKBH3 inhibitor with demonstrated efficacy against prostate cancer models. Its clear mechanism of action, potent in vitro and in vivo activity, and synergistic potential with existing chemotherapies make it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the PCA-1/ALKBH3 pathway.

References

- 1. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. huhs.repo.nii.ac.jp [huhs.repo.nii.ac.jp]

- 7. Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound|PCA-1/ALKBH3 Inhibitor|For Research [benchchem.com]

- 9. www2.huhs.ac.jp [www2.huhs.ac.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Improving the bioavailability and anticancer effect of the PCA-1/ALKBH3 inhibitor this compound using sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic combination effect of the PCA-1/ALKBH3 inhibitor this compound on prostate cancer drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

The Role of ALKBH3 in Prostate Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AlkB homolog 3 (ALKBH3), a DNA/RNA demethylase, has emerged as a critical player in the progression of prostate cancer, particularly in its aggressive and hormone-independent forms. Overexpressed in prostate tumors compared to benign tissue, ALKBH3 contributes significantly to cancer cell proliferation, survival, invasion, and resistance to therapy. Its multifaceted role is primarily attributed to its enzymatic activity, which involves the demethylation of nucleic acids, leading to downstream effects on gene expression and protein synthesis. This technical guide provides an in-depth analysis of the core mechanisms of ALKBH3 in prostate cancer progression, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

ALKBH3: A Key Driver of Prostate Cancer Progression

ALKBH3 is an alpha-ketoglutarate- and Fe(II)-dependent dioxygenase that removes methyl groups from single-stranded DNA (ssDNA) and RNA.[1] Its expression is significantly elevated in prostate cancer tissues, and this overexpression is correlated with the hormone-independent state of the disease.[1][2] The functional consequences of increased ALKBH3 activity are profound, promoting a more aggressive tumor phenotype.

Impact on Cell Proliferation and Apoptosis

Knockdown of ALKBH3 has been shown to significantly inhibit the proliferation of prostate cancer cell lines, including the hormone-independent DU145 and PC3 cells.[1][3] This inhibition is often accompanied by the induction of apoptosis, a programmed cell death pathway that is frequently dysregulated in cancer. Silencing of the ALKBH3 gene in DU145 cells leads to a marked increase in apoptotic cells, highlighting its role as a survival factor for prostate cancer cells.

Role in Tumor Growth and Invasion

In vivo studies using xenograft models have demonstrated the critical role of ALKBH3 in tumor growth. Administration of ALKBH3 siRNA to mice bearing DU145 xenografts resulted in a significant inhibition of tumor growth. Furthermore, ALKBH3 promotes the invasion of prostate cancer cells, a key step in metastasis. This is partly achieved through the regulation of matrix metalloproteinase 9 (MMP9), an enzyme that degrades the extracellular matrix, facilitating cell migration.

Quantitative Data on ALKBH3 Function in Prostate Cancer

The following tables summarize the quantitative effects of ALKBH3 modulation on key aspects of prostate cancer progression.

| Cell Line | Intervention | Effect on Apoptosis | Reference |

| DU145 | ALKBH3 gene silencing | Marked induction of apoptosis |

| Animal Model | Cell Line | Intervention | Effect on Tumor Growth | Reference |

| Nude mice | DU145 xenograft | ALKBH3 siRNA administration | Significant inhibition of in vivo tumorigenicity and smaller tumor formation |

| Cell Line | Intervention | Effect on Cell Proliferation | Reference |

| DU145 | ALKBH3 knockdown | Inhibition of anchorage-independent growth | |

| PC3 | ALKBH3 knockdown | Significant inhibition of proliferation | |

| DU145 | ALKBH3 knockdown | Significant inhibition of proliferation |

| Cell Line | Intervention | Effect on Cell Invasion | Reference |

| Prostate Cancer Cells | ALKBH3 overexpression | Promotion of invasion |

Key Signaling Pathways Involving ALKBH3

ALKBH3 exerts its pro-tumorigenic effects through its involvement in several critical signaling pathways.

tRNA Demethylation and tDR Generation

A pivotal mechanism of ALKBH3 action involves the demethylation of transfer RNA (tRNA). ALKBH3 removes 1-methyladenosine (B49728) (m1A) and 3-methylcytidine (B1283190) (m3C) modifications from tRNA. This demethylation makes the tRNA more susceptible to cleavage by the ribonuclease angiogenin (B13778026) (ANG), leading to the generation of tRNA-derived small RNAs (tDRs). These tDRs are not mere byproducts but have been shown to promote cancer progression by enhancing ribosome assembly and inhibiting apoptosis.

Regulation of MMP9 and Cell Invasion

ALKBH3 has been shown to regulate the invasion of prostate cancer cells through its influence on Matrix Metalloproteinase 9 (MMP9). While the precise molecular steps of this regulation are still under investigation, it is clear that ALKBH3 activity contributes to the increased invasive potential of prostate cancer cells.

References

In-Depth Technical Guide: HUHS015 Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

HUHS015 is a potent small-molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as Alpha-ketoglutarate-dependent dioxygenase alkB homolog 3 (ALKBH3). ALKBH3 is a DNA/RNA demethylase that plays a crucial role in the repair of alkylated DNA and RNA, specifically demethylating 1-methyladenosine (B49728) (m1A) and 3-methylcytosine (B1195936) (m3C) in single-stranded DNA (ssDNA) and transfer RNA (tRNA). Upregulation of ALKBH3 has been observed in several cancers, including prostate, lung, and breast cancer, making it a promising therapeutic target. This guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways.

Quantitative Data Summary

The inhibitory activity of this compound against its target and its effects on cancer cell lines are summarized below. The data is primarily focused on the DU145 human prostate cancer cell line.

| Parameter | Value | Cell Line/Target | Reference |

| Enzymatic IC50 | 0.67 µM | PCA-1/ALKBH3 | [1] |

| In Vitro Efficacy | Significantly suppresses growth | DU145 (prostate) | [1] |

| In Vivo Efficacy | Potently suppresses tumor growth in a mouse xenograft model (32 mg/kg, s.c.) | DU145 (prostate) | [1] |

| Bioavailability (BA) | 7.2% (in rats, oral administration) | N/A | [1] |

Signaling Pathways and Experimental Workflows

ALKBH3 Signaling Pathway and Inhibition by this compound

ALKBH3 is a dioxygenase that removes methyl groups from nucleic acids. Its activity is implicated in cancer cell survival and proliferation through several mechanisms. Inhibition of ALKBH3 by this compound disrupts these processes, leading to anti-cancer effects.

Caption: ALKBH3 signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

A typical workflow for evaluating the efficacy of this compound in cancer cell lines involves a series of in vitro and in vivo experiments.

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., DU145)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins (e.g., ALKBH3, p21, p27) following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the DNA/RNA demethylase ALKBH3. The available data, primarily from studies on the DU145 prostate cancer cell line, demonstrates its potent inhibitory activity both in vitro and in vivo. The downstream consequences of ALKBH3 inhibition by this compound include the accumulation of methylated nucleic acids, leading to DNA damage, cell cycle arrest, and apoptosis. Further validation in a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential. The detailed protocols provided in this guide offer a framework for researchers to conduct further investigations into the efficacy and mechanism of action of this compound.

References

The Structural-Activity Relationship of Huhs015: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Huhs015 is a potent small-molecule inhibitor of the DNA/RNA demethylase Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3).[1] ALKBH3 is a promising therapeutic target in oncology, particularly for prostate cancer, due to its role in repairing alkylated DNA and RNA, thereby promoting cancer cell survival. This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, detailing its discovery, mechanism of action, and the key chemical modifications that influence its inhibitory potency and cellular activity. This document summarizes quantitative biological data, provides detailed experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development of ALKBH3 inhibitors.

Introduction: The Therapeutic Rationale for Targeting ALKBH3

ALKBH3 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases that plays a crucial role in the repair of alkylated nucleobases, such as 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC), in both DNA and RNA.[1] Elevated expression of ALKBH3 has been observed in several cancers, including prostate, pancreatic, and non-small cell lung cancer, where it contributes to tumor progression and resistance to chemotherapy. Inhibition of ALKBH3 leads to the accumulation of cytotoxic methylated nucleotides within cancer cells, ultimately suppressing their proliferation.[1] This makes ALKBH3 a compelling target for the development of novel anticancer therapeutics.

This compound emerged from a screening campaign and subsequent chemical optimization as a potent and selective inhibitor of ALKBH3.[2] This guide delves into the intricate relationship between the chemical structure of this compound and its analogs and their biological activity against ALKBH3 and prostate cancer cells.

The Chemical Scaffold: 1-Aryl-3,4-substituted-1H-pyrazol-5-ol

The core chemical scaffold of this compound is a 1-aryl-3,4-substituted-1H-pyrazol-5-ol. The discovery of this class of ALKBH3 inhibitors began with the identification of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol as a hit compound during a random screening program.[2] Systematic modification of this initial hit led to the identification of this compound (compound 35 in the original publication) as a lead candidate with improved potency and drug-like properties.

Structural-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 1-aryl-3,4-substituted-1H-pyrazol-5-ol scaffold, based on the data presented in the foundational study by Nakao et al. (2014).

Substitutions at the 3- and 4-Positions of the Pyrazole (B372694) Ring

Initial modifications focused on the substituents at the 3- and 4-positions of the pyrazole ring. The data from these studies indicated that a methyl group at the 3-position and a benzyl (B1604629) group at the 4-position were optimal for inhibitory activity against ALKBH3. Derivatives with a phenyl ring at the 3-position exhibited weaker activity.

Substitutions on the 1-Aryl Moiety

With the optimal 3-methyl and 4-benzyl groups established, the focus shifted to modifying the 1-aryl substituent.

Evaluation of various substituents on the 1-phenyl ring did not lead to an enhancement of anti-PCA-1/ALKBH3 activity. Notably, derivatives with an ortho-chloro substituent showed a significant decrease in inhibitory potency.

The most significant gains in potency were achieved by exploring substitutions on the benzimidazole (B57391) ring at the 1-position. This led to the discovery of this compound, which features a 5-methylbenzimidazol-2-yl moiety.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its key analogs.

Table 1: In Vitro ALKBH3 Inhibitory Activity of this compound and Analogs

| Compound ID | R1 (at 3-position) | R2 (at 4-position) | R3 (on Benzimidazole) | IC50 (µM) for PCA-1/ALKBH3 |

| This compound (35) | CH3 | Benzyl | 5-CH3 | 0.67 |

| Analog A | CH3 | Benzyl | H | >10 |

| Analog B | Phenyl | Benzyl | 5-CH3 | 5.2 |

| Analog C | CH3 | H | 5-CH3 | >10 |

Data presented in this table is a representative summary based on the findings of Nakao S et al. Bioorg Med Chem Lett, 2014 Feb 15, 24(4):1071-4. The compound numbers from the original publication are included for reference.

Table 2: Cellular Activity and Pharmacokinetic Properties of this compound

| Compound | Cell Line | Proliferation IC50 (µM) | Oral Bioavailability (BA) in rats (%) |

| This compound | DU145 | 2.2 | 7.2 |

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of ALKBH3. This inhibition leads to the accumulation of methylated DNA and RNA, which triggers cellular stress and ultimately reduces cancer cell proliferation.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound (Compound 35)

The synthesis of 1,3,4-substituted-1H-pyrazol-5-ol derivatives, including this compound, is achieved through the condensation of N-substituted hydrazines with ethyl acetoacetate (B1235776) derivatives.

Caption: General synthesis workflow for this compound.

Detailed Procedure: A mixture of 2-hydrazino-5-methyl-benzimidazole and ethyl 2-acetyl-3-phenylpropanoate in acetic acid is stirred for 2 hours at ambient temperature. The reaction mixture is then added to a mixture of acetonitrile (B52724) and water. The resulting precipitate is collected by filtration, washed, and then purified by recrystallization to yield this compound.

ALKBH3/PCA-1 Enzymatic Assay

The inhibitory activity of compounds against ALKBH3 is determined by measuring the demethylation of a specific substrate.

Principle: The assay measures the ability of ALKBH3 to remove a methyl group from a methylated oligonucleotide substrate. The product is then quantified to determine the enzyme's activity.

Materials:

-

Recombinant human ALKBH3 protein

-

Methylated oligonucleotide substrate (e.g., containing 3-methylcytosine)

-

Assay buffer (e.g., containing HEPES, α-ketoglutarate, ascorbate, and FeSO4)

-

Detection system (e.g., restriction enzyme digestion followed by gel electrophoresis, or a fluorescence-based method)

Procedure:

-

The test compounds (e.g., this compound) at various concentrations are pre-incubated with recombinant ALKBH3 in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the methylated oligonucleotide substrate.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 1 hour).

-

The reaction is stopped, and the amount of demethylated product is quantified using a suitable detection method.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

DU145 Cell Proliferation Assay

The anti-proliferative activity of this compound is assessed using the DU145 human prostate cancer cell line.

Principle: A colorimetric assay, such as the MTT or crystal violet assay, is used to measure the metabolic activity or total protein content of the cells, which is proportional to the number of viable cells.

Materials:

-

DU145 human prostate cancer cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

-

96-well plates

-

MTT reagent or crystal violet staining solution

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

DU145 cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).

-

After the treatment period, the medium is replaced with a solution containing MTT, or the cells are fixed and stained with crystal violet.

-

For the MTT assay, the formazan (B1609692) crystals are solubilized, and the absorbance is measured. For the crystal violet assay, the stained cells are washed, the dye is eluted, and the absorbance is measured.

-

The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the biological functions of ALKBH3 and a promising lead compound for the development of novel anti-prostate cancer drugs. The structural-activity relationship data presented in this guide highlights the key chemical features required for potent ALKBH3 inhibition. Future research efforts could focus on:

-

Improving Pharmacokinetic Properties: While the sodium salt of this compound has shown improved bioavailability, further modifications could enhance its drug-like properties, such as oral absorption and metabolic stability.

-

Exploring Novel Scaffolds: The 1-aryl-3,4-substituted-1H-pyrazol-5-ol scaffold provides a strong foundation, but the discovery of novel chemical scaffolds could lead to inhibitors with different binding modes and improved selectivity.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment regimens for prostate and other cancers.

This in-depth technical guide provides a solid foundation for researchers and drug developers working to advance the field of ALKBH3 inhibition and bring new hope to cancer patients.

References

The Discovery and Synthesis of HUHS015: A Potent Inhibitor of PCA-1/ALKBH3 for Prostate Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

HUHS015 has emerged as a significant small molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3), a DNA/RNA demethylase implicated in the progression of prostate cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action, experimental protocols for its evaluation, and key quantitative data, presented in a structured format for clarity and ease of comparison.

Discovery of this compound

This compound, chemically identified as 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol, was discovered through a focused drug development program aimed at identifying novel inhibitors of the PCA-1/ALKBH3 enzyme. The initial breakthrough came from a random screening of a compound library which identified 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol as a hit compound.[1][2] Subsequent structural modifications and a comprehensive structure-activity relationship (SAR) study led to the synthesis of a series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives.[1][2] Among these, this compound (designated as compound 35 in the original study) was identified as a potent inhibitor of PCA-1/ALKBH3, demonstrating significant efficacy in both in vitro and in vivo models of prostate cancer.[1]

Synthesis of this compound

The synthesis of this compound and its analogs is achieved through a multi-step process. The general synthetic scheme involves the condensation of substituted hydrazines with β-keto esters to form the pyrazole (B372694) core. The hydrazine (B178648) derivatives are themselves synthesized from o-phenylenediamines via 1,3-dihydro-benzimidazol-2-ones and 2-chloro-benzimidazoles.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound has been described in the scientific literature. The following is a generalized workflow based on published methods:

-

Step 1: Synthesis of 2-Hydrazino-5-methyl-1H-benzimidazole. This intermediate is prepared from 4-methyl-o-phenylenediamine. The diamine is first cyclized to form 5-methyl-1,3-dihydro-benzimidazol-2-one. This is followed by chlorination to yield 2-chloro-5-methyl-1H-benzimidazole, which is then reacted with hydrazine hydrate (B1144303) to produce the desired 2-hydrazino-5-methyl-1H-benzimidazole.

-

Step 2: Synthesis of Ethyl 2-benzyl-3-oxobutanoate. This β-keto ester is synthesized through the benzylation of ethyl acetoacetate.

-

Step 3: Condensation to form this compound. 2-Hydrazino-5-methyl-1H-benzimidazole is condensed with ethyl 2-benzyl-3-oxobutanoate in a suitable solvent, such as acetic acid, to yield the final product, 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol (this compound). The product is then purified using standard techniques like recrystallization or column chromatography.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of PCA-1/ALKBH3. PCA-1/ALKBH3 is a DNA/RNA demethylase that removes methyl groups from nucleic acids, specifically targeting substrates like 3-methylcytosine (B1195936) (3meC) and 1-methyladenine (B1486985) (1meA). The overexpression of PCA-1/ALKBH3 in prostate cancer cells is associated with enhanced DNA repair and increased cell proliferation. By inhibiting this enzyme, this compound leads to an accumulation of methylated DNA and RNA, which in turn induces cellular stress and reduces cancer cell proliferation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (PCA-1/ALKBH3) | 0.67 µM | - | Enzymatic Assay | |

| IC50 (Cell Proliferation) | 2.2 µM | DU145 | WST Assay |

Table 2: In Vivo and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration | Reference |

| Bioavailability (BA) | 7.2% | Rat | Oral | |

| Effective Dose (Xenograft) | 32 mg/kg/day | Mouse | Subcutaneous | |

| Serum Concentration (1h post-dose) | 0.08 µg/mL | Rat | Oral (32 mg/kg) |

Experimental Protocols

PCA-1/ALKBH3 Inhibition Assay

The inhibitory activity of this compound against recombinant PCA-1/ALKBH3 is determined using an in vitro enzymatic assay. A typical protocol involves:

-

Reaction Mixture Preparation: A reaction mixture containing recombinant human PCA-1/ALKBH3, a methylated oligonucleotide substrate (e.g., containing 3-methylcytosine), α-ketoglutarate, Fe(II), and ascorbate (B8700270) in a suitable buffer is prepared.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specified period to allow for the demethylation reaction to occur.

-

Detection: The demethylation activity is quantified. This can be achieved by measuring the release of a labeled product or by using a coupled enzymatic reaction that produces a detectable signal (e.g., fluorescence or absorbance).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the PCA-1/ALKBH3 enzymatic activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay (WST Assay)

The effect of this compound on the proliferation of cancer cells, such as the human prostate cancer cell line DU145, is commonly assessed using a WST (Water Soluble Tetrazolium salt) assay.

-

Cell Seeding: DU145 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow for cell proliferation.

-

WST Reagent Addition: The WST reagent is added to each well. Viable, metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Absorbance Measurement: After a short incubation period with the WST reagent, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value for cell proliferation is calculated from the dose-response curve.

In Vivo Xenograft Model

The in vivo efficacy of this compound is evaluated using a tumor xenograft model in immunocompromised mice.

-

Tumor Cell Implantation: Human prostate cancer cells (e.g., DU145) are subcutaneously injected into the flank of nude mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via subcutaneous or oral routes, at a specified dose and schedule (e.g., 32 mg/kg/day for 6 days). The control group receives a vehicle control.

-

Tumor Volume Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.

-

Monitoring: The body weight and general health of the mice are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The antitumor efficacy of this compound is determined by comparing the tumor growth in the treated group to the control group.

Experimental and Logical Workflows

Conclusion

This compound is a promising, first-in-class inhibitor of PCA-1/ALKBH3 with demonstrated anti-prostate cancer activity. Its discovery and synthesis have paved the way for a new therapeutic strategy targeting DNA/RNA demethylation in cancer. Further research is focused on improving its pharmacokinetic properties and exploring its potential in combination therapies. The detailed methodologies and data presented in this guide are intended to facilitate further investigation and development of this compound and related compounds as novel anticancer agents.

References

In Vitro Characterization of Huhs015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Huhs015, a potent inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB Homolog 3 (ALKBH3). This document details the core biological activities of this compound, presents key quantitative data, and offers detailed experimental protocols for its characterization. The information herein is intended to enable researchers to effectively evaluate and utilize this compound in preclinical studies.

Core Biological Activity and Mechanism of Action

This compound is a small molecule inhibitor of PCA-1/ALKBH3, a demethylase that plays a crucial role in DNA and RNA repair.[1] ALKBH3 removes methyl groups from single-stranded DNA and RNA, and its overexpression has been linked to the progression of various cancers, including prostate cancer. By inhibiting ALKBH3, this compound disrupts these repair processes, leading to an accumulation of DNA and RNA damage in cancer cells and subsequently suppressing their growth.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (μM) | Cell Line | Assay Type |

| PCA-1 / ALKBH3 | 0.67 | N/A | Enzymatic Assay |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Effect | Assay Type |

| DU145 | Significant suppression of cell growth | Cell Proliferation Assay |

| DU145 | Synergistic effect with docetaxel | Combination Drug Assay |

| DU145 | Synergistic effect with cisplatin | Combination Drug Assay |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Cell Culture

The DU145 human prostate cancer cell line is a common model for studying the effects of this compound.

-

Cell Line: DU145 (human prostate carcinoma, hormone-independent)

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

PCA-1/ALKBH3 Demethylase Activity Assay (Real-Time PCR-Based)

This assay quantitatively measures the demethylase activity of ALKBH3 and the inhibitory effect of this compound.

-

Principle: The assay measures the removal of methyl groups from a specific oligonucleotide substrate by recombinant ALKBH3. The demethylated product is then quantified using real-time PCR.

-

Materials:

-

Recombinant human ALKBH3 protein

-

Methylated single-stranded DNA (ssDNA) oligonucleotide substrate containing 3-methylcytosine (B1195936) (3-meC)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbic acid

-

This compound (dissolved in DMSO)

-

Real-time PCR reagents (SYBR Green master mix, primers specific for the demethylated product)

-

-

Procedure:

-

Prepare the reaction mixture containing recombinant ALKBH3, the methylated ssDNA substrate, and assay buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures.

-

Incubate the reactions at 37°C for 1 hour to allow for demethylation.

-

Stop the reaction by heat inactivation at 95°C for 5 minutes.

-

Perform real-time PCR using primers that specifically amplify the demethylated product.

-

Quantify the amount of demethylated product and calculate the IC50 of this compound.

-

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of DU145 cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

-

Materials:

-

DU145 cells

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed DU145 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Western Blot Analysis

Western blotting can be used to assess the expression levels of ALKBH3 and other relevant proteins in DU145 cells following treatment with this compound.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Materials:

-

DU145 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-ALKBH3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat DU145 cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of the target protein to a loading control like β-actin.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound as a PCA-1/ALKBH3 inhibitor.

Experimental Workflows

Caption: Workflow for the real-time PCR-based ALKBH3 demethylase assay.

Caption: Workflow for the MTT cell proliferation assay.

References

Preclinical Profile of Huhs015: A Novel PCA-1/ALKBH3 Inhibitor for Oncology

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Huhs015, a small molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB Homolog 3 (ALKBH3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting DNA/RNA demethylases in oncology.

Core Concepts and Mechanism of Action

This compound is a potent inhibitor of PCA-1/ALKBH3, an enzyme belonging to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily.[1] PCA-1/ALKBH3 functions as a demethylase, removing methyl groups from nucleic acids, specifically targeting 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC) in single-stranded DNA (ssDNA) and transfer RNA (tRNA).[2][3][4] In several cancer types, including prostate cancer, the upregulation of PCA-1/ALKBH3 is associated with tumor progression and resistance to therapy.[2][5]

By inhibiting PCA-1/ALKBH3, this compound leads to an accumulation of these methylated bases. This accumulation can disrupt DNA integrity and interfere with protein synthesis, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[2][3][5] This targeted mechanism of action suggests a potential for therapeutic intervention in cancers that overexpress PCA-1/ALKBH3.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 0.67 µM | - | PCA-1/ALKBH3 Enzyme Assay | [6] |

| Effect | Significant growth suppression | DU145 (prostate cancer) | Cell Proliferation Assay | [6] |

Table 2: In Vivo Efficacy of this compound in DU145 Xenograft Model

| Dose | Administration Route | Treatment Duration | Outcome | Reference |

| 32 mg/kg | Subcutaneous | Daily for 6 days | Significant tumor growth inhibition | [6] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration Route | Reference |

| Bioavailability (BA) | 7.2% | Rat | Oral | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of DU145 human prostate cancer cells.

Materials:

-

DU145 human prostate cancer cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest DU145 cells during their logarithmic growth phase. Resuspend the cells in complete medium and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plates for 72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines the establishment and use of a subcutaneous DU145 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of this compound in a preclinical in vivo model of prostate cancer.

Materials:

-

DU145 human prostate cancer cells

-

Male athymic nude mice (4-6 weeks old)

-

Matrigel

-

This compound formulation for subcutaneous injection

-

Vehicle control solution

-

Sterile PBS, syringes, and needles

-

Calipers for tumor measurement

-

Animal housing facility compliant with ethical guidelines

Procedure:

-

Cell Preparation: Culture DU145 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[7]

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.

-

Treatment: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 32 mg/kg) or the vehicle control subcutaneously daily for the specified duration.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and vehicle control groups to determine the anti-tumor efficacy.

PCA-1/ALKBH3 Demethylase Activity Assay

This is a representative protocol for measuring the enzymatic activity of PCA-1/ALKBH3 and the inhibitory effect of this compound. This method is based on a real-time PCR approach.[8]

Objective: To quantify the demethylase activity of recombinant PCA-1/ALKBH3 and to determine the inhibitory potency of this compound.

Materials:

-

Recombinant human PCA-1/ALKBH3 protein

-

Oligonucleotide substrate containing a single 3-methylcytosine (3-meC)

-

This compound

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

Real-time PCR instrument, primers, and probe specific for the demethylated product

-

Stop solution (e.g., EDTA)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the 3-meC containing oligonucleotide substrate, and varying concentrations of this compound. Add the recombinant PCA-1/ALKBH3 enzyme to initiate the reaction. Include a no-enzyme control.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution and heating the mixture (e.g., 95°C for 5 minutes).

-

Quantitative PCR: Use the reaction product as a template for a real-time PCR assay. The primers and probe are designed to specifically amplify the demethylated product.

-

Data Analysis: The amount of demethylated product is quantified based on the Ct values from the real-time PCR. The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of the untreated control. The IC50 value is determined from the dose-response curve.

Combination Therapy Studies

Preclinical investigations have also explored the potential of this compound in combination with existing anticancer drugs. A study investigating the effect of this compound in combination with various prostate cancer drugs found that it exhibited a synergistic effect with docetaxel (B913) and other DNA-acting agents in vitro.[9] In vivo, the combination of this compound and docetaxel showed notable effects in the DU145 xenograft model.[9] These findings suggest that combining a PCA-1/ALKBH3 inhibitor like this compound with standard chemotherapy could be a promising strategy to enhance treatment efficacy.[9]

Challenges and Future Directions

A significant challenge identified in the preclinical development of this compound is its metabolic instability and poor bioavailability.[10] To address this, a sodium salt of this compound was developed, which demonstrated improved pharmacokinetic parameters and enhanced anti-proliferative effects in a xenograft model.[10]

Future research should focus on further optimizing the pharmacokinetic properties of this compound and its derivatives. Additionally, expanding the evaluation of this compound to other cancer models with high PCA-1/ALKBH3 expression is warranted. Comprehensive toxicology and safety pharmacology studies will also be crucial before advancing to clinical trials.

Conclusion

The preclinical data for this compound demonstrate its potential as a first-in-class inhibitor of PCA-1/ALKBH3 for the treatment of cancer. Its well-defined mechanism of action, potent in vitro and in vivo activity against prostate cancer models, and the potential for synergistic effects with existing chemotherapies provide a strong rationale for its continued development. Further optimization and comprehensive safety assessments will be critical next steps in translating this promising preclinical candidate into a novel therapeutic for patients.

References

- 1. genecards.org [genecards.org]

- 2. ALKBH3 alkB homolog 3, alpha-ketoglutarate dependent dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]

- 4. Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALKBH3, a human AlkB homologue, contributes to cell survival in human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. A real-time PCR-based quantitative assay for 3-methylcytosine demethylase activity of ALKBH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic combination effect of the PCA-1/ALKBH3 inhibitor this compound on prostate cancer drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Selectivity Profile of Huhs015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Huhs015, a potent small-molecule inhibitor of the human DNA/RNA demethylase ALKBH3 (AlkB Homolog 3), also known as Prostate Cancer Antigen-1 (PCA-1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development efforts.

Quantitative Selectivity Data

This compound has been identified as a potent inhibitor of ALKBH3. The available quantitative data on its inhibitory activity is summarized below. It is important to note that a comprehensive selectivity profile of this compound against all members of the human ALKBH family (ALKBH1-8 and FTO) is not currently available in the public domain.

| Target | Assay Type | IC50 (μM) | Cell Line | IC50 (μM) | Reference |

| ALKBH3/PCA-1 | Enzymatic Assay | 0.67 | DU145 (Prostate) | 2.2 | [1][2] |

Note: The DU145 cell line is a human hormone-independent prostate cancer cell line.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of ALKBH3. ALKBH3 is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that removes methyl groups from nucleic acids, with a preference for 1-methyladenosine (B49728) (m1A) and 3-methylcytosine (B1195936) (m3C) in single-stranded DNA and RNA, particularly transfer RNA (tRNA).

The inhibition of ALKBH3 by this compound leads to an accumulation of these methylated bases. In the context of tRNA, the demethylation by ALKBH3 is a crucial step in regulating protein synthesis and cell survival. Specifically, ALKBH3-mediated demethylation of tRNA makes it susceptible to cleavage by angiogenin (B13778026) (ANG), leading to the generation of tRNA-derived small RNAs (tDRs). These tDRs can enhance ribosome biogenesis and inhibit apoptosis, thereby promoting cancer cell proliferation. By blocking this initial demethylation step, this compound disrupts this pro-survival pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro ALKBH3 Demethylase Activity Assay

This protocol describes a method to quantify the enzymatic activity of recombinant ALKBH3 and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human ALKBH3 protein

-

Methylated substrate (e.g., single-stranded DNA or RNA oligonucleotide containing 3-methylcytosine)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

-

Co-factors:

-

Fe(II) sulfate (B86663) (e.g., 40 µM)

-

2-oxoglutarate (α-ketoglutarate) (e.g., 100 µM)

-

Ascorbic acid (e.g., 2 mM)

-

-

This compound (or other test inhibitors) dissolved in DMSO

-

Quenching solution (e.g., EDTA)

-

96-well reaction plate

-

Instrumentation for quantification (e.g., LC-MS/MS system or qPCR machine)

Procedure:

-

Prepare a master mix of the assay buffer containing the co-factors and the methylated substrate at the desired final concentrations.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding the recombinant ALKBH3 enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Quantify the amount of demethylated product. This can be achieved through various methods, such as:

-

LC-MS/MS: Directly measure the ratio of methylated to unmethylated substrate.

-

qPCR-based assay: Design primers that selectively amplify the demethylated product.

-

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (WST-1)

This protocol outlines a colorimetric assay to measure the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Prostate cancer cell line (e.g., DU145)

-

Complete cell culture medium

-

This compound

-

WST-1 reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

-

Incubate the plate for an additional 1-4 hours, allowing the viable cells to metabolize the WST-1 into a colored formazan (B1609692) product.

-

Measure the absorbance of each well at the appropriate wavelength (typically around 450 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the biological functions of ALKBH3. Its potent and specific inhibition of ALKBH3's demethylase activity disrupts a key pathway involved in cancer cell proliferation, making it a promising lead compound for the development of novel anti-cancer therapeutics. Further investigation into its selectivity against other ALKBH family members is warranted to fully characterize its off-target profile and therapeutic potential. The detailed protocols provided in this guide offer a foundation for researchers to further explore the activity and mechanism of this compound.

References

Methodological & Application

Huhs015 protocol for in vitro cell culture

Disclaimer

The term "Huhs015" does not correspond to a publicly documented or commercially available cell line or protocol. The following application notes and protocols are provided as a representative example for a hypothetical human cell line, here designated "this compound," presumed to be of human origin. The methodologies described are based on established best practices for in vitro mammalian cell culture and are intended to serve as a detailed template for researchers, scientists, and drug development professionals.

Application Notes: this compound Cell Line

Introduction

The this compound cell line is a hypothetical, adherent human cell line. These cells are presumed to be epithelial-like in morphology and are suitable for a variety of in vitro studies. As with any cell line, proper handling and aseptic technique are critical to ensure the reproducibility and validity of experimental results. The following protocols provide a comprehensive guide for the culture and maintenance of this compound cells.

Applications

Due to their presumed human origin and adherent nature, this compound cells can be a valuable tool for a range of research applications, including but not limited to:

-

Cell-based assays: High-throughput screening for drug discovery and toxicology studies.

-

Molecular biology: Studies of gene expression, protein function, and signal transduction.

-

Cancer research: Investigation of cellular mechanisms driving tumorigenesis and therapeutic resistance.

-

Bioproduction: Transient or stable expression of recombinant proteins.

Quality Control

Consistent and reproducible results depend on maintaining a high-quality cell culture. The following quality control measures are essential:

-

Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cell physiology and experimental outcomes.

-

Cell Line Authentication: Periodically verify the identity of the cell line using Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated with another cell line.

-

Viability and Growth Monitoring: Routinely assess cell viability using methods such as trypan blue exclusion and monitor population doubling times to ensure culture health.

Quantitative Data Summary

Table 1: this compound Culture and Subculture Parameters

| Parameter | Recommendation | Notes |

| Seeding Density | 1.5 x 10⁴ - 3.0 x 10⁴ cells/cm² | Lower densities for initial seeding, higher for faster confluence. |

| Subculture Ratio | 1:3 to 1:6 | Adjust based on growth rate; a 1:4 split is typical. |

| Confluence at Passaging | 80-90% | Do not allow cells to become fully confluent. |

| Expected Cell Yield | ~1.0 x 10⁵ cells/cm² at 85% confluence | Varies with culture conditions and passage number. |

| Incubation Conditions | 37°C, 5% CO₂, 95% humidity | Standard conditions for mammalian cell culture. |

| Cryopreservation Density | 1.0 x 10⁶ - 2.0 x 10⁶ viable cells/mL | Ensures good recovery upon thawing. |

Table 2: Preparation of Complete Growth Medium

| Component | Stock Concentration | Volume to Add (for 500 mL) | Final Concentration |

| DMEM, high glucose | 1X | 445 mL | ~89% |

| Fetal Bovine Serum (FBS) | 100% | 50 mL | 10% |

| Penicillin-Streptomycin | 100X (10,000 U/mL) | 5 mL | 1X (100 U/mL) |

Experimental Protocols

Protocol 1: Thawing of Cryopreserved this compound Cells

This protocol describes the procedure for recovering this compound cells from cryogenic storage.

-

Pre-warm 10 mL of complete growth medium in a 15 mL conical tube in a 37°C water bath.

-

Remove a vial of cryopreserved this compound cells from liquid nitrogen storage.

-

Immediately place the lower half of the vial in the 37°C water bath to thaw the contents rapidly. Do not submerge the cap.

-

Once only a small ice crystal remains (1-2 minutes), remove the vial from the water bath and decontaminate the exterior with 70% ethanol.

-

Inside a biological safety cabinet, use a P1000 pipette to slowly transfer the thawed cell suspension into the pre-warmed medium in the 15 mL conical tube.

-

Centrifuge the cell suspension at 200 x g for 5 minutes at room temperature to pellet the cells and remove residual cryoprotectant.

-

Aspirate the supernatant, being careful not to disturb the cell pellet.

-